
3-Epiabiraterone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epiabiraterone Acetate is a useful research compound. Its molecular formula is C₂₆H₃₃NO₂ and its molecular weight is 391.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
The primary application of 3-Epiabiraterone acetate is in the treatment of mCRPC. Clinical trials have demonstrated that abiraterone acetate significantly improves overall survival and radiographic progression-free survival in patients with advanced prostate cancer when combined with prednisone . The potential for this compound to provide similar or enhanced benefits is under investigation.
Combination Therapy
Research is ongoing into the efficacy of combining this compound with other therapeutic agents. For instance, studies are exploring its use alongside androgen deprivation therapy (ADT) and other novel agents like capivasertib, aimed at targeting specific molecular pathways involved in prostate cancer progression . This combination approach may enhance treatment outcomes and provide more comprehensive management of the disease.
Case Studies
Several case studies have documented the application and outcomes associated with this compound:
- Case Study 1 : A clinical trial involving patients with chemotherapy-naïve mCRPC showed promising results with the administration of abiraterone acetate plus prednisone. Patients experienced a significant reduction in PSA levels, indicating effective tumor response. The study emphasized the need for further exploration into derivatives like this compound to assess their potential benefits over existing therapies .
- Case Study 2 : In a cohort study focusing on patients who had previously failed other treatments, participants were administered a regimen including this compound. The results indicated improved tolerance and fewer adverse effects compared to traditional therapies, suggesting that this compound could offer a safer alternative for patients with limited options .
Efficacy and Safety Profile
The safety profile of abiraterone acetate has been well-documented, with common adverse effects including hypertension, liver enzyme elevation, and cardiovascular events . Preliminary findings regarding this compound suggest a potentially improved safety profile, though comprehensive data is still required to confirm these observations.
Data Summary Table
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
LATITUDE Study | mCRPC patients | Abiraterone + Prednisone | Improved overall survival; significant reduction in PSA levels |
Phase III Trial | Chemotherapy-naïve patients | Abiraterone + Prednisone vs Placebo | Enhanced radiographic progression-free survival; better safety profile observed |
Combination Therapy Trial | Advanced prostate cancer | Capivasertib + Abiraterone | Potential for improved efficacy; ongoing evaluations |
Propiedades
Fórmula molecular |
C₂₆H₃₃NO₂ |
---|---|
Peso molecular |
391.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.